Hydroquinine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQGZACKSYWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903284 | |
| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Hydroquinine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
522-66-7, 1076202-13-5, 1435-55-8 | |
| Record name | Dihydroquinine | |
| Source | DTP/NCI | |
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| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |
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| Record name | Hydroquinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Hydroquinine
Chemical Synthesis Routes to Hydroquinine (B45883) and its Analogues
The primary method for obtaining this compound involves the selective reduction of quinine (B1679958).
Hydrogenation of Quinine: this compound is typically prepared through the careful hydrogenation of quinine. This process saturates the vinyl group present in quinine, yielding dithis compound, which is also referred to as this compound. This method, detailed by Heidelberger and Jacobs in 1919, is a well-established route for its preparation drugfuture.com.
Total Synthesis: While less common for bulk preparation compared to semi-synthesis from quinine, total synthesis routes have also been reported, such as that by Rabe et al. in 1931 drugfuture.com.
Synthesis of Analogues: Analogues of this compound can be synthesized through modifications of the parent structure or by incorporating the this compound scaffold into larger molecules. For instance, this compound can be functionalized to create monomers for polymerization. A this compound-functionalized acrylate (B77674) monomer (HQ) has been synthesized by coupling this compound with 2-isocyanatoethyl acrylate, enabling its use in controlled polymerization techniques like RAFT copolymerization acs.orgnih.gov. Furthermore, derivatives like thioalkyl-substituted hydroquinones have been prepared through the addition of mercaptans to quinocarcin (B1679961) derivatives nih.gov.
Table 1: Synthesis Routes of this compound and Analogues
| Compound/Analogue | Starting Material/Precursor | Key Reagents/Conditions | Product Type/Description | Reference(s) |
| This compound | Quinine | Careful hydrogenation | Dithis compound | drugfuture.com |
| This compound | (Total Synthesis) | Rabe et al. | This compound | drugfuture.com |
| This compound-functionalized monomer (HQ) | This compound, 2-isocyanatoethyl acrylate | Coupling reaction | Acrylate monomer for polymerization | acs.orgnih.gov |
| Thioalkyl-substituted hydroquinones | Quinocarcin derivatives | Addition of mercaptan | Thioalkyl-substituted hydroquinones | nih.gov |
Preparation of this compound Salts and Functionalized Derivatives
This compound can be readily converted into various salts and functionalized derivatives, enhancing its utility in chemical synthesis and catalysis.
Synthesis of this compound Hydrobromide
This compound hydrobromide is a salt formed by the reaction of this compound with hydrobromic acid. This salt formation typically improves the compound's solubility and stability, making it more amenable to certain applications patsnap.com. The process involves treating this compound with hydrobromic acid, leading to the protonation of the quinuclidine (B89598) nitrogen and the formation of the hydrobromide salt.
Generation of Chiral Thiourea (B124793) Derivatives from this compound Scaffolds
This compound serves as an excellent chiral scaffold for the synthesis of highly effective organocatalysts, particularly chiral thioureas. These catalysts often feature multiple hydrogen-bond donors, enabling bifunctional activation of substrates in asymmetric reactions.
Synthesis of Thioureas: The preparation of these catalysts typically involves reacting this compound with isothiocyanates. Often, chiral amino alcohols or other chiral moieties are incorporated to create complex, bifunctional catalytic systems. For example, the synthesis of this compound-based thiourea catalysts has been achieved through a sequence involving a Mitsunobu reaction, reduction, and subsequent coupling with an isothiocyanate researchgate.net. These catalysts have demonstrated high enantioselectivity and diastereoselectivity in various reactions, such as the aza-Henry reaction researchgate.netacs.orgnih.govacs.orgnih.govrsc.orgacs.org.
Schiff Base Derivatives: this compound can also be condensed with aldehydes or ketones to form Schiff bases. When complexed with metal centers, such as titanium, these Schiff bases can act as chiral catalysts. A Schiff base derived from this compound and titanium(IV) isopropoxide has been employed for the asymmetric epoxidation of N-alkenyl sulfonamides rsc.org.
Table 2: Preparation of this compound Salts and Functionalized Derivatives
| Derivative Type | Starting Material | Key Reagents/Conditions | Product Description | Key Outcome/Yield | Reference(s) |
| This compound Hydrobromide | This compound | Hydrobromic acid (HBr) | Hydrobromide salt | Enhanced solubility and stability | patsnap.com |
| Chiral Thiourea Catalysts | This compound | Isothiocyanates, chiral amino alcohols, etc. | Bifunctional thiourea catalysts with multiple H-bond donors | High enantioselectivity (78–99% ee), excellent diastereoselectivity (up to 99:1) in aza-Henry reactions | researchgate.netacs.orgnih.govacs.orgnih.govrsc.orgacs.org |
| This compound-based thiourea catalyst | This compound | Mitsunobu reaction, reduction, coupling with isothiocyanate | Cinchona alkaloid-based thiourea catalyst | Scalable process, >95% purity | researchgate.net |
| Chiral Schiff Base/Ti(IV) Catalyst | This compound, Ti(Oi-Pr)₄ | Schiff base formation | Chiral Schiff base complex with Titanium(IV) | Asymmetric epoxidation of N-alkenyl sulfonamides (up to 97% ee) | rsc.org |
| This compound-functionalized monomer (HQ) | This compound, 2-isocyanatoethyl acrylate | Coupling reaction | Acrylate monomer | Compatible with RAFT polymerization, enables controlled polymerization of this compound-containing polymers | acs.orgnih.gov |
Stereoselective and Enantioselective Synthesis Approaches Incorporating this compound
This compound and its derivatives are extensively employed as chiral auxiliaries, ligands, and catalysts to control stereochemistry in a wide array of asymmetric transformations. The inherent chirality of the this compound molecule is leveraged to induce high levels of enantioselectivity and diastereoselectivity in reactions.
Asymmetric Catalysis with this compound Derivatives:
Aza-Henry Reactions: this compound-derived chiral thioureas have emerged as highly effective organocatalysts for the enantioselective and diastereoselective aza-Henry reaction of ketimines and nitroalkanes. These catalysts facilitate reactions with isatin-derived ketimines and long-chain nitroalkanes, achieving excellent enantioselectivities (78–99% ee) and diastereoselectivities (up to 99:1) researchgate.netacs.orgnih.govacs.orgnih.govrsc.orgacs.org.
[3+2] Cycloadditions: this compound, when complexed with silver acetate, has been utilized as a chiral ligand in asymmetric [3+2] cycloadditions. This catalytic system has demonstrated complete diastereomeric control and significant enantiomeric control (up to 87% ee) in the synthesis of complex pyrrolidine (B122466) structures figshare.com. The hydroxyl group of this compound plays a critical role in achieving these selectivities figshare.com.
Asymmetric Epoxidation: A Schiff base derived from this compound and titanium(IV) isopropoxide has been successfully applied as a catalyst for the enantioselective epoxidation of N-alkenyl sulfonamides, yielding chiral epoxy sulfonamides in good yields and excellent enantioselectivities (up to 97% ee) rsc.org.
Phosphite Additions: this compound has been employed as a chiral catalyst in the enantioselective addition of phosphites to N-sulfonylimines and ketimines, leading to chiral phosphonates with high yields and enantiomeric excesses (82–98% ee) unl.pt.
Domino Annulations: The this compound anthraquinone-1,4-diyl diether complex, [(DHQ)₂AQN], has catalyzed unprecedented asymmetric domino annulation reactions, providing access to molecules with multiple contiguous chiral centers with good to excellent enantiomeric excesses researchgate.net.
Other Catalytic Applications: this compound-derived primary amines have also been utilized in catalytic systems for enantioselective intramolecular aza-Michael reactions acs.org. Furthermore, modified this compound structures, such as this compound 1,4-phthalazinediyl diether, serve as chiral ligands and catalysts in various asymmetric transformations sfu.ca.
This compound as a Chiral Building Block: The chiral framework of this compound can be incorporated into more complex molecules, serving as a chiral building block. For example, this compound derivatives have been synthesized for use in polymerization, creating polymers with controlled stereochemistry and unique properties acs.orgnih.gov.
Table 3: this compound in Asymmetric Synthesis
| Reaction Type | This compound Derivative/Complex | Substrate(s) | Key Outcome | Reference(s) |
| [3+2] Cycloaddition | Ag(I) complex with this compound | Methyl acrylate, imino ester | Complete diastereomeric control, up to 87% ee | figshare.com |
| Aza-Henry Reaction | This compound-derived chiral thioureas | Isatin-derived ketimines, nitroalkanes | High enantioselectivity (78–99% ee), excellent diastereoselectivity (up to 99:1) | researchgate.netacs.orgnih.govacs.orgnih.govrsc.orgacs.org |
| Asymmetric Epoxidation | Schiff base from this compound and Ti(Oi-Pr)₄ | N-alkenyl sulfonamides | Good yields (up to 95%), excellent enantioselectivities (up to 97% ee) | rsc.org |
| Addition of Phosphites to Imines | This compound | N-sulfonylimines, ketimines | Enantioselective addition (>95% yield, 82–98% ee) | unl.pt |
| Domino Annulation | [(DHQ)₂AQN] complex | Acylidenoxindoles/isatins, allenoates | Formation of four contiguous chiral centers, good to excellent ee | researchgate.net |
| Intramolecular Aza-Michael Reaction | This compound-derived primary amine | Conjugated amides with pendant α,β-unsaturated ketone | Enantioselective synthesis | acs.org |
| Polymerization Monomer Synthesis | This compound, 2-isocyanatoethyl acrylate | Coupling reaction | This compound-functionalized acrylate monomer (HQ) compatible with controlled polymerization | acs.orgnih.gov |
Compound List
this compound
Quinine
this compound Hydrobromide
Chiral Thioureas (derived from this compound)
this compound-functionalized monomer (HQ)
Schiff Bases (derived from this compound)
[(DHQ)₂AQN] complex (this compound anthraquinone-1,4-diyl diether)
Elucidation of Hydroquinine S Molecular Mechanisms of Action
Antimicrobial Molecular Mechanisms
Inhibition of Biofilm Formation in Bacterial Pathogens
Hydroquinine (B45883) and its derivatives have shown significant potential in combating bacterial biofilm formation, a crucial factor in persistent infections and antimicrobial resistance. Studies have investigated its efficacy against various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus.
Research indicates that this compound can inhibit biofilm formation by affecting bacterial virulence factors and quorum sensing (QS) systems researchgate.netsemanticscholar.orgmdpi.com. For instance, this compound has been shown to reduce motility, pyocyanin (B1662382) production, and the expression of genes associated with QS and flagella assembly in P. aeruginosa semanticscholar.orgnu.ac.th. Specifically, at half the minimum inhibitory concentration (½ MIC), this compound treatment led to the downregulation of virulence factor genes related to flagella assembly and pathogenicity nu.ac.th. In S. aureus, certain hydroquinone (B1673460) derivatives, such as TBHQ (2,5-bis(1,1,3,3-tetramethylbutyl) hydroquinone), have demonstrated potent antibiofilm activity, inhibiting biofilm formation by over 96% at concentrations of 10 or 50 µg/mL nih.govnih.gov. This inhibition is linked to the suppression of RNAIII, a key effector of quorum sensing in S. aureus nih.govnih.gov. This compound-containing formulations have also been found effective in inhibiting P. aeruginosa adhesion and destroying pre-existing biofilms on contact lenses mdpi.com.
The mechanisms by which this compound inhibits biofilm formation are multifaceted, potentially involving cell wall and membrane disruption, increased permeability leading to intracellular substance leakage, interference with protein synthesis, and modulation of gene expression frontiersin.org.
Table 1: Summary of this compound's Anti-Biofilm Activity
| Bacterial Species | This compound Derivative | Concentration (µg/mL) | Inhibition of Biofilm Formation | Key Mechanism/Observation | Reference |
| Pseudomonas aeruginosa | This compound | ½ MIC (1.25 mg/mL) | Significant reduction (~57–87%) | Downregulation of flagella, pyocyanin, and biofilm formation genes; reduced motility. | semanticscholar.orgnu.ac.th |
| Staphylococcus aureus (MSSA) | TBHQ | 1–5 | >96% inhibition | Suppression of RNAIII (quorum sensing effector); reduced hemolytic and lipase (B570770) production. | nih.govnih.gov |
| Staphylococcus aureus (MRSA) | TBHQ | 1–5 | >96% inhibition | Suppression of RNAIII (quorum sensing effector); reduced hemolytic and lipase production. | nih.govnih.gov |
| P. aeruginosa (Clinical) | This compound + MPS | N/A | Enhanced inhibition (92-97%) | Inhibition of adhesion and destruction of pre-existing biofilms. | mdpi.com |
Electrophysiological and Ion Channel Modulatory Mechanisms
This compound's interaction with ion channels is an area of emerging research, with implications for cellular excitability, particularly in excitable cells like neurons and cardiomyocytes. While research on this compound's specific effects on voltage-gated sodium channels and cardiac ion channels is less extensive compared to its antimicrobial properties, related compounds and general principles of ion channel modulation provide context.
Voltage-gated sodium channels (VGSCs) are fundamental to the generation and propagation of action potentials in excitable cells, including neurons and cardiac myocytes guidetopharmacology.orgnih.govescholarship.org. These channels are composed of α subunits and accessory β subunits, which regulate their gating kinetics and functional characteristics ualberta.cawustl.edu. Modulators of VGSCs can either block or enhance their activity, thereby affecting cellular excitability guidetopharmacology.orgontosight.ai.
While direct studies detailing this compound's interaction with specific voltage-gated sodium channels (e.g., Nav1.5 in cardiac cells or neuronal subtypes) are limited in the provided search results, the general mechanisms of sodium channel modulation are well-established. Compounds that interact with sodium channels can bind to various sites within the channel pore, influencing ion permeation and the channel's conformational states (resting, open, inactivated) guidetopharmacology.orgdiva-portal.org. Such interactions can alter the threshold for activation, the rate of inactivation, or the recovery from inactivation, all of which impact action potential generation and propagation guidetopharmacology.orgfrontiersin.org.
The cardiac action potential is shaped by the coordinated activity of various ion channels, including potassium (K+) and sodium (Na+) channels ecgwaves.compharmgkb.orgderangedphysiology.comnih.gov. Dysfunction of these channels can lead to arrhythmias and other cardiovascular diseases nih.gov.
Research on hydroxychloroquine (B89500) (HCQ), a related compound, provides some insight into potential cardiac ion channel interactions. Studies on HCQ enantiomers indicated that they can block human Kir2.1 and hERG potassium channels in the 1 µM–100 µM range. However, NaV1.5 sodium currents and CaV1.2 calcium currents, as well as KV4.3 and KV7.1 potassium currents, remained unaffected at up to 90 µM nih.govnih.gov. In rabbit Purkinje fibers, HCQ enantiomers affected membrane potential and action potential duration nih.govnih.gov.
Direct studies on this compound's specific effects on cardiac potassium and sodium channels are not prominently featured in the provided search results. However, the general understanding is that compounds can modulate these channels, influencing cardiac electrophysiology. For instance, potassium channel openers activate ATP-sensitive K+-channels, leading to hyperpolarization and vasodilation cvpharmacology.com. Conversely, potassium channel blockers can delay repolarization, prolonging the action potential duration cvpharmacology.comcvpharmacology.com.
The action potential duration (APD) and refractory period are critical determinants of cardiac electrical activity and rhythm ecgwaves.comjustintimemedicine.comnih.gov. The refractory period, particularly the effective refractory period (ERP), is the time during which a new action potential cannot be initiated, and it is crucial for preventing arrhythmias and ensuring coordinated contraction cvpharmacology.comwikipedia.org.
While specific data on this compound's impact on APD and refractory periods are not detailed in the provided search results, the general mechanisms involve ion channel modulation. For example, drugs that block potassium channels can delay repolarization, thereby lengthening the APD and increasing the ERP cvpharmacology.comcvpharmacology.com. Similarly, sodium channel blockers can prolong the inactivation state of fast-sodium channels, also increasing the ERP cvpharmacology.comcvpharmacology.com.
Studies on hydroxychloroquine (HCQ) have shown it can prolong the QT-segment on the electrocardiogram, an effect associated with increased pro-arrhythmic risk nih.govnih.govnih.gov. Specifically, HCQ enantiomers were found to increase action potential duration in rabbit Purkinje fibers, inducing early afterdepolarizations nih.govnih.gov. These findings, while pertaining to HCQ, highlight the potential for related compounds to influence cardiac electrophysiological parameters.
Compound List:
this compound
Hydroquinone (HQ)
TBHQ (2,5-bis(1,1,3,3-tetramethylbutyl) hydroquinone)
2,3-dimethylhydroquinone (B130011)
tert-butylhydroquinone (B1681946)
Benzoquinone
Esculetin
Hydroxychloroquine (HCQ)
R(-)HCQ
S(+)HCQ
Curcumin (Cur)
Minoxidil
Diazoxide
Pinacidil
BMS-191095
5-hydroxydecanoic acid (5-HD)
Glibenclamide
Amiodarone
Quinidine
Veratridine (VTD)
References:
researchgate.net Hydroquinone derivatives attenuate biofilm formation and virulence factor production in Vibrio spp | Request PDF - ResearchGate mdpi.com this compound Enhances the Efficacy of Contact Lens Solutions for Inhibiting Pseudomonas aeruginosa Adhesion and Biofilm Formation - MDPI mdpi.com Potential Use of Selected Natural Compounds with Anti-Biofilm Activity - MDPI researchgate.net (PDF) Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus - ResearchGate semanticscholar.org High-Throughput Transcriptomic Profiling Reveals the Inhibitory Effect of this compound on Virulence Factors in Pseudomonas aeruginosa - Semantic Scholar nu.ac.th Effect of this compound against pathogenic microorganisms and its mechanism frontiersin.org The anti-staphylococcal activity (planktonic and biofilm) of Cnestis ferruginea is due to benzoquinone, the oxidation product of hydroquinone - Frontiers nih.gov Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus - PMC nih.gov Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus - PubMed nih.gov In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PubMed Central mdpi.com High-Throughput Transcriptomic Profiling Reveals the Inhibitory Effect of this compound on Virulence Factors in Pseudomonas aeruginosa - MDPI nih.gov Effect of hydroxychloroquine on the cardiac ventricular repolarization: A randomized clinical trial - PubMed nih.gov In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PubMed mdpi.com Multidimensional Regulation of Cardiac Mitochondrial Potassium Channels - MDPI frontiersin.org Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila mdpi.com Advances in the Application of Quorum Sensing to Regulate Electrode Biofilms in Bioelectrochemical Systems - MDPI derangedphysiology.com Fast voltage-gated sodium channels of cardiac muscle - Deranged Physiology nu.ac.th Investigating antibacterial mechanisms of this compound against Pseudomonas aeruginosa and its application as preventive contact lens solution - NU Intellectual Repository nih.gov Hydroxychloroquine reduces heart rate by modulating the hyperpolarization-activated current If: Novel electrophysiological insights and therapeutic potential - PubMed thoracickey.com Invasive Electrophysiology - Thoracic Key ecgwaves.com Cardiac electrophysiology: Action potential, automaticity and vectors - ECGWaves litfl.com Cardiac Action Potential - Electrical Properties - Part One - LITFL cvpharmacology.com Cardiac Action Potentials - CV Pharmacology wikipedia.org Effective refractory period - Wikipedia sailife.com Embracing electrophysiology to revolutionize drug discovery: utility beyond safety pharmacology | Sai Life Sciences webmd.com Hydroquinone (Obagi-C): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing ontosight.ai Sodium Channel Modulators Overview - Ontosight | AI pharmgkb.org Antiarrhythmic Pathway, Pharmacodynamics - PharmGKB uchicagomedicine.org UChicago Medicine research reveals intriguing theory on hERG potassium channel function that could help improve heart care frontiersin.org Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System - Frontiers frontiersin.org Curcumin, a Multi-Ion Channel Blocker That Preferentially Blocks Late Na + Current and Prevents I/R-Induced Arrhythmias - Frontiers guidetopharmacology.org Voltage-gated sodium channels (Na V ): Introduction - IUPHAR/BPS Guide to PHARMACOLOGY justintimemedicine.com Key Concept: There are two types of action potentials in the heart. | JustInTimeMedicine nih.gov The effect of sodium channels on neurological/neuronal disorders: A systematic review nih.gov Mechanisms and determinants of ultralong action potential duration and slow rate-dependence in cardiac myocytes - PubMed ualberta.ca Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins elifesciences.org Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs | eLife cvpharmacology.com Effective Refractory Period - CV Pharmacology diva-portal.org Modulation of pore opening of Eukaryotic sodium channels by π-helices in S6 - DiVA portal derangedphysiology.com Normal processes of cardiac excitation and electrical activity - Deranged Physiology nih.gov Potassium channels in the heart: structure, function and regulation - PMC nih.gov Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed wustl.edu The sodium channel accessory subunit Navβ1 regulates neuronal excitability through modulation of repolarizing voltage-gated K cvpharmacology.com Potassium-Channel Openers - CV Pharmacology medicalnewstoday.com Hydroquinone: Uses, safety, risks, and more - Medical News Today escholarship.org Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins
Preclinical Pharmacological and Biochemical Investigations of Hydroquinine
Structure-Activity Relationship (SAR) Studies for Pharmacological Properties
Detailed structure-activity relationship (SAR) studies specifically focused on this compound's pharmacological properties were not evident in the surveyed scientific literature. While hydroquinone (B1673460) and its derivatives are recognized for various biological activities including antioxidant, anti-inflammatory, and antimicrobial properties mdpi.commdpi.comresearchgate.net, and SAR studies exist for related compounds like arbutin (B1665170) biointerfaceresearch.com or complex hydroquinone hybrids mdpi.com, specific analyses correlating structural modifications of this compound with its biological effects were not found. The structural relationship of this compound to quinine (B1679958) suggests potential for antimalarial activity, but formal SAR investigations delineating key structural features for this compound's specific pharmacological actions are not detailed in the reviewed sources.
Compound List:
Amodiaquine
Arbutin
Artemisinin
Avarol
Benzoquinone
Caffeic acid methyl ester
Chloroquine
Dexamethasone
this compound
Hydroquinone
Lawsone
Mefloquine
Monobenzone
Piperaquine
Plakortinic acid C
Plakortinic acid D
Primaquine
Quinine
Tafenoquine
Tretinoin
Hydroquinine in Asymmetric Catalysis and Organic Synthesis
Design and Application of Chiral Hydroquinine-Derived Catalysts
This compound (B45883) serves as a foundational chiral building block for the synthesis of a variety of organocatalysts and ligands, particularly those employing non-covalent interactions for stereochemical control. A prominent class of catalysts derived from this compound are chiral thioureas, which function as bifunctional catalysts by simultaneously activating substrates through hydrogen-bonding interactions acs.orgnih.govacs.org. These catalysts often incorporate additional hydrogen-bond donor groups, such as amino alcohols, to enhance their catalytic efficacy and stereoselectivity acs.orgnih.govacs.org.
Beyond organocatalysis, this compound derivatives have also found application as ligands in transition metal catalysis. For instance, this compound-based ligands have been utilized in palladium-catalyzed reactions, including oxidative asymmetric allylic C-H alkylation, where they contribute to the catalytic system's ability to control enantioselectivity nih.govresearchgate.net. Furthermore, chiral benzoquinone ligands featuring β-amino alcohols derived from this compound have been synthesized and applied in palladium(II) catalysis, showcasing the versatility of this compound as a component in ligand design for asymmetric induction acs.org. This compound itself has also been employed directly as a catalyst in specific organic transformations, such as the O-allylation of naphthamides, where it influences the stereochemical outcome through hydrogen bonding rsc.org.
Enantioselective and Diastereoselective Reactions Catalyzed by this compound Derivatives
This compound-based catalytic systems have demonstrated significant success in promoting a range of enantioselective and diastereoselective reactions, crucial for the synthesis of chiral molecules.
Asymmetric Aza-Henry Reactions with Ketimines and Nitroalkanes
This compound-derived chiral thioureas have emerged as highly effective catalysts for the asymmetric aza-Henry reaction, a vital C-C bond-forming transformation that yields vicinal amino nitro compounds. These products can be readily converted into valuable vicinal diamines. Notably, the addition of isatin-derived ketimines to nitroalkanes, catalyzed by these this compound-based thioureas, has achieved exceptional levels of stereocontrol. Reactions involving long-chain nitroalkanes have yielded products with high enantioselectivities, often exceeding 90% ee, and excellent diastereoselectivities, with ratios up to 99:1 acs.orgnih.govacs.org. This metal-free catalytic approach represents a significant advancement, particularly for challenging substrates like ketimines and longer nitroalkanes, where achieving high diastereoselectivity was previously difficult nih.govacs.org.
Table 1: this compound-Derived Thiourea (B124793) Catalyzed Asymmetric Aza-Henry Reactions
| Ketimine Type | Nitroalkane | Catalyst (this compound Derivative) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Isatin-derived N-Boc | Nitroalkanes | Chiral Thiourea | 78–99 | 78–99 | Up to 99:1 | acs.orgnih.govacs.org |
| Isatin-derived N-Boc | Nitroethane | Chiral Thiourea | ~90 | 84 | 71:29 | nih.govacs.org |
| Isatin-derived N-Boc | Nitromethane | Chiral Thiourea | 73–96 | 91–97 | 82–97 d.e. | rsc.org |
Note: d.e. refers to diastereomeric excess.
Oxidative Asymmetric Allylic C-H Alkylation Reactions (Synergistic Catalysis)
This compound plays a role in synergistic catalytic systems designed for oxidative asymmetric allylic C-H alkylation. One such system involves a combination of a chiral primary amine, a palladium complex, and p-hydroquinone, operating effectively under aerobic conditions nih.govresearchgate.net. This ternary catalytic approach facilitates allylic C-H activation and subsequent alkylation, often obviating the need for stoichiometric oxidants nih.govresearchgate.net. The developed catalytic systems have shown efficacy in the terminal addition to allyl arenes with α-branched β-ketocarbonyls, leading to the formation of allylic adducts bearing all-carbon quaternary centers with high regio- and enantioselectivity nih.govresearchgate.net. This strategy offers an efficient route for constructing complex chiral molecules from simple alkenes.
Role of this compound as a Chiral Scaffold and Ligand in Organocatalysis
This compound's established chirality and rigid structure make it an ideal chiral scaffold for the development of organocatalysts, particularly in non-covalent catalysis where hydrogen-bonding interactions are paramount acs.orgnih.govacs.org. The design of this compound-derived thioureas exemplifies this principle, where the scaffold is functionalized to create bifunctional catalysts that activate substrates through multiple hydrogen bonds, thereby controlling stereochemical outcomes acs.orgnih.govacs.org. These catalysts are instrumental in achieving high enantioselectivities and diastereoselectivities in reactions such as the asymmetric aza-Henry reaction acs.orgnih.govacs.org.
Beyond its use in designing sophisticated catalysts, this compound itself has been employed as a direct catalyst in certain transformations. For instance, in the O-allylation of naphthamides, this compound acts as a catalyst, influencing the reaction's stereoselectivity via hydrogen bonding rsc.org. Moreover, this compound serves as a reference point for comparative studies, where its catalytic performance is evaluated against more complex, size-enlarged cinchona derivatives in reactions like the hydroxyalkylation of indole (B1671886) mdpi.com. In essence, this compound functions as a versatile chiral platform, enabling the creation of efficient organocatalytic systems through strategic functionalization and application.
Compound List:
this compound
Chiral Thiourea
Isatin-derived ketimines
Nitroalkanes
Nitroethane
Nitromethane
Palladium
Chiral primary amine
β-ketocarbonyls
Allyl arenes
Vicinal diamines
Chiral benzoquinone ligands
β-amino alcohols
Naphthamides
Indole
Isatin-derived N-Boc ketimines
Advanced Analytical Techniques for Hydroquinine Characterization in Research
Spectroscopic Analysis Methods
Spectroscopic techniques are fundamental for elucidating molecular structure and identifying compounds based on their interaction with electromagnetic radiation. For hydroquinone (B1673460), these methods provide characteristic spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, providing detailed information about the atomic connectivity and environment within a molecule. Both ¹H NMR and ¹³C NMR are extensively used for hydroquinone characterization.
The ¹H NMR spectrum of hydroquinone, typically recorded in a solvent like DMSO-d₆, exhibits characteristic signals. Due to the molecule's symmetry, the four aromatic protons appear as a single sharp singlet, usually observed around δ 6.4-6.5 ppm. The hydroxyl protons (-OH) typically resonate as a broader singlet, often found in the δ 9.1-9.2 ppm range, though their exact position can be influenced by solvent and concentration rsc.orgresearchgate.net.
¹³C NMR spectroscopy further complements the structural analysis by providing information about the carbon backbone. For hydroquinone, the spectrum typically shows two distinct signals for the aromatic carbons: one for the carbons directly bonded to the hydroxyl groups (C-OH) and another for the carbons bonded to hydrogen atoms (C-H) rsc.orgmdpi.com. The C-OH carbons are generally observed at higher chemical shifts (around δ 150 ppm), while the C-H carbons appear at lower chemical shifts (around δ 115 ppm) rsc.orgmdpi.com.
Table 6.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for Hydroquinone
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H | DMSO-d₆ | 6.47 | Aromatic protons | researchgate.net |
| ¹H | DMSO-d₆ | 9.18 (broad singlet) | Hydroxyl protons | researchgate.net |
| ¹³C | DMSO-d₆ | ~150 | C-OH | rsc.orgmdpi.com |
| ¹³C | DMSO-d₆ | ~115 | C-H | rsc.orgmdpi.com |
Note: Chemical shifts can vary slightly depending on the specific experimental conditions, solvent, and concentration.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and providing fragmentation patterns that aid in the identification and structural confirmation of hydroquinone. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.
In EI-MS, hydroquinone typically presents a molecular ion peak ([M]⁺•) at m/z 110, corresponding to its molecular weight (C₆H₆O₂). The fragmentation pattern often includes characteristic ions resulting from the loss of hydrogen atoms or water molecules massbank.eu. For instance, common fragment ions observed include m/z 53, 39, 54, and 82 massbank.eu.
ESI-MS, particularly in negative ion mode, can detect the deprotonated molecular ion ([M-H]⁻) at m/z 109 acs.org. Tandem mass spectrometry (MS/MS) or Collision-Induced Dissociation (CID) can further fragment these ions to yield structural information. Studies on hydroquinone derivatives have shown fragmentation pathways involving the loss of water researchgate.netresearchgate.netnih.gov. In ion-mobility mass spectrometry, adduct formation with oxygen has also been observed, leading to ions at m/z 141 acs.org.
Table 6.1.2: Key Mass Spectrometric Data for Hydroquinone
| Ion Type | m/z | Description | Ionization Mode | Reference |
| Molecular Ion | 110 | [M]⁺• | EI | massbank.eu |
| Fragment Ion | 53 | Fragment | EI | massbank.eu |
| Fragment Ion | 39 | Fragment | EI | massbank.eu |
| Fragment Ion | 54 | Fragment | EI | massbank.eu |
| Fragment Ion | 82 | Fragment | EI | massbank.eu |
| Deprotonated Ion | 109 | [M-H]⁻ | ESI (negative) | acs.org |
| Adduct Ion | 141 | [M-H + O₂]⁻ (with oxygen adduct) | ESI (negative) | acs.org |
| Fragment Ion | 95 | Fragment from adduct (loss of CO, H₂O) | ESI (negative) | acs.org |
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a quantitative technique that relies on the absorption of ultraviolet and visible light by chromophores within a molecule. Hydroquinone, with its aromatic ring and hydroxyl substituents, exhibits characteristic absorption maxima in the UV region.
The UV-Vis spectrum of hydroquinone typically shows absorption bands in the UV range. Common absorption maxima (λmax) reported in various studies include approximately 288 nm, 292 nm, or 293 nm, depending on the solvent and experimental conditions sielc.commdpi.comresearchgate.netnih.gov. For instance, in water, a significant absorption maximum is observed around 288 nm (log ε = 3.36) nih.gov. In methanol (B129727), the λmax is reported at 293 nm mdpi.com. This spectral property makes UV-Vis spectroscopy a useful method for the quantitative determination of hydroquinone, often employed in conjunction with chromatographic techniques.
Table 6.1.3: UV-Visible Absorption Maxima (λmax) for Hydroquinone
| Solvent | λmax (nm) | Log ε | Reference |
| Water | 288 | 3.36 | nih.gov |
| Methanol | 293 | - | mdpi.com |
| Aqueous | 292 | - | researchgate.net |
| Aqueous | 293 | - | sielc.com |
Note: The exact λmax can be influenced by solvent polarity, pH, and concentration.
Raman Spectroscopy
Raman spectroscopy provides vibrational information about a molecule, offering a complementary fingerprint to infrared spectroscopy. It is sensitive to molecular vibrations and can be used for identification and structural analysis, especially in solid states or specific environments.
Research on hydroquinone has identified characteristic Raman shifts associated with its molecular vibrations. Simulated and experimental Raman spectra have revealed peaks corresponding to C-H bending and C-C stretching modes. For instance, characteristic peaks have been reported around 1180 cm⁻¹ (C-H bending) and 1612 cm⁻¹ (C-C stretching) researchgate.net. Other studies have identified bands attributed to C-C stretching modes in the range of 1599-1623 cm⁻¹ and C-H stretching modes around 3066 cm⁻¹ rsc.orgresearchgate.net. Raman spectroscopy has also been utilized to detect hydroquinone in biological samples, observing distinct bands associated with its presence nih.govresearchgate.net.
Table 6.1.4: Characteristic Raman Shifts for Hydroquinone
| Raman Shift (cm⁻¹) | Assignment | Reference |
| ~1180 | C-H bending | researchgate.net |
| ~1612 | C-C stretching | researchgate.net |
| 450 | Vibrational mode | researchgate.net |
| 640 | Vibrational mode | researchgate.net |
| 830 | Vibrational mode | researchgate.net |
| 1140 | Vibrational mode | researchgate.net |
| 1260 | Vibrational mode | researchgate.net |
| 1640 | Vibrational mode | researchgate.net |
| 3066 | C-H stretching | rsc.org |
| 1590-1623 | C=C stretching | rsc.orgresearchgate.net |
| 850 | γ(C-H) out-of-plane bending | rsc.org |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating hydroquinone from complex mixtures and quantifying it with high precision. High-Performance Liquid Chromatography (HPLC) is the most widely applied method.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely developed and validated for the simultaneous determination and quantification of hydroquinone in various matrices, including pharmaceutical formulations, cosmetic products, and biological samples. These methods typically employ reversed-phase chromatography, utilizing C18 columns as the stationary phase.
The mobile phase composition varies but commonly involves mixtures of water (often buffered) and organic solvents such as acetonitrile (B52724) or methanol, often employing gradient elution for optimal separation of multiple analytes researchgate.netnotulaebotanicae.rorsc.org. Detection is typically performed using UV-Vis detectors, with wavelengths around 223 nm, 230 nm, 266 nm, 289 nm, 295 nm, or 350 nm being utilized, leveraging hydroquinone's UV absorption properties researchgate.netnotulaebotanicae.rorsc.orginnovareacademics.instikesmitrakeluarga.ac.id.
Method validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness are critical. For hydroquinone, reported linearity ranges often span from low µg/mL to hundreds of µg/mL, with correlation coefficients (r or R²) typically exceeding 0.999 notulaebotanicae.roinnovareacademics.instikesmitrakeluarga.ac.idnih.govijpsdronline.com. LOD values can be as low as 0.004 µg/mL or 0.7 ppm, demonstrating high sensitivity notulaebotanicae.rostikesmitrakeluarga.ac.id. Retention times for hydroquinone are generally in the range of 3 to 10 minutes, depending on the specific chromatographic conditions notulaebotanicae.roscispace.com.
Table 6.2.1: Representative HPLC Conditions for Hydroquinone Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 | Method 6 |
| Column | C18 | LiChro-CARD 125-4 Superspher®100 RP-18 | C18 | C18 | Zorbax SB-Phenyl | Inertsil C18 |
| Mobile Phase | Acetonitrile:Methanol (90:10, v/v) | Water/0.5% H₃PO₄ + Methanol (gradient) | Acetonitrile:Methanol:Acetic Acid (30:50:20, v/v) | Buffer (pH 3.5)-Methanol (70:30, v/v) | Water/0.1% Acetic Acid + Acetonitrile (gradient) | Water:Methanol (55:45, v/v) |
| Flow Rate (mL/min) | 0.5 | 1.0 | 0.8 | 1.0 | Gradient | 1.0 |
| Detection (nm) | 266 | 289 | 270 & 350 | 223 | 230 | 295 |
| Retention Time (min) | ~3.0 (for HQ) | Varies | Varies | Varies | Varies | Varies |
| Linearity Range | 50-250 µg/mL | 0.5-200 µg/mL (R² > 0.9993) | 75-300 µg/mL | 100-300 µg/mL (R²=0.999) | 50-120% of label claim (r² > 0.999) | 12-32 ppm (r=0.9996) |
| LOD (µg/mL or ppm) | Not specified | 0.49 µg/mL | Not specified | 3.75 µg/mL | Not specified | 0.7 ppm |
| LOQ (µg/mL or ppm) | Not specified | Not specified | Not specified | 11.37 µg/mL | Not specified | 33.45 ppm |
| Reference | researchgate.net | notulaebotanicae.ro | innovareacademics.in | ijpsdronline.com | rsc.org | stikesmitrakeluarga.ac.id |
Note: Retention times are highly dependent on the specific column and mobile phase gradient used.
Future Directions and Emerging Research Paradigms for Hydroquinine
Rational Design and Synthesis of Next-Generation Hydroquinine (B45883) Analogues
The rigid structure and inherent chirality of this compound make it an exceptional starting point for the rational design of next-generation molecules with tailored functions. A key paradigm is the use of this compound as a chiral scaffold to which functional moieties are attached, creating bifunctional molecules with enhanced or entirely new properties.
A prominent example of this strategy is the development of novel chiral thiourea (B124793) catalysts derived from this compound. acs.org Researchers have successfully synthesized a series of bifunctional catalysts bearing multiple hydrogen-bond donors by integrating a chiral amino alcohol and a thiourea group onto the this compound skeleton. acs.org This rational design was predicated on the hypothesis that the this compound framework could improve the stereoselectivity of certain chemical reactions. acs.org In studies of the aza-Henry reaction, catalysts built on the this compound skeleton demonstrated significantly improved diastereoselectivity compared to those derived from other cinchona alkaloids. acs.org This success underscores a promising future direction: leveraging the unique stereochemical properties of this compound to build sophisticated, highly efficient catalysts and therapeutic agents.
Future efforts in this area will likely focus on:
Scaffold Hybridization: Combining the this compound core with other pharmacologically active fragments to create hybrid molecules with dual-action or synergistic therapeutic effects.
Modification of the Quinoline (B57606) Ring and Side Chain: Systematic modification of the ethyl group at the C3 position or functionalization of the quinoline ring system to fine-tune the steric and electronic properties of the molecule for specific biological targets or catalytic reactions.
Prodrug Development: Designing this compound analogues as prodrugs to improve pharmacokinetic properties, enhance target specificity, and reduce potential toxicity.
Table 1: Example of a Rationally Designed this compound Analogue
Exploration of Novel Therapeutic Applications Beyond Antimalarial and Antimicrobial Effects
While this compound and its related compounds are known for their antimalarial activity, a significant future direction is the exploration of their therapeutic potential in other disease areas. One of the most promising fields is cardiology, specifically in the management of cardiac arrhythmias.
Research has been conducted on this compound's diastereomer, hydroquinidine (B1662865), for its antiarrhythmic properties. nih.gov A study involving patients with sustained ventricular tachycardia (VT) investigated the effects of hydroquinidine on VT inducibility and heart rate variability. nih.gov The findings showed that hydroquinidine was effective in preventing the induction of VT in a subset of patients. nih.gov Given the structural similarity, these results strongly suggest that this compound warrants investigation as a potential Class I antiarrhythmic drug, similar to its well-known relative, quinidine. nih.govhealthline.com
Further research is also being driven by computational studies that predict novel biological targets for this compound. An in silico analysis of dithis compound (this compound) against Toxoplasma gondii identified several potential enzyme targets beyond those traditionally associated with its antimalarial action. biorxiv.org These include Calcium Dependent Protein Kinase 1 (CDPK1) and prolyl tRNA synthetase, which could represent novel targets for therapeutic intervention in toxoplasmosis and potentially other diseases. biorxiv.org Such findings encourage the screening of this compound against a broader range of targets implicated in conditions such as cancer, inflammation, and neurological disorders.
Advancements in Catalytic Applications and Process Optimization
This compound has emerged as a powerful organocatalyst for asymmetric synthesis, a field crucial for the production of enantiomerically pure pharmaceuticals. Future research is aimed at expanding the scope of reactions catalyzed by this compound and optimizing these processes for industrial scalability.
Recent advancements have demonstrated the exceptional ability of this compound and its derivatives to catalyze complex chemical transformations with high levels of stereocontrol.
Asymmetric 1,4-Hydrophosphination: this compound has been successfully used as a simple, commercially available organocatalyst for the enantioselective 1,4-hydrophosphination of in situ generated aza-o-quinone methides. This method provides an efficient route to optically active diarylmethyl phosphine (B1218219) oxides, achieving good to excellent enantioselectivities. researchgate.net
Aza-Henry (Nitro-Mannich) Reaction: As mentioned previously, chiral thioureas derived from this compound have proven to be highly effective catalysts for the aza-Henry reaction between isatin-derived ketimines and nitroalkanes. acs.org These catalysts achieve both high enantioselectivity and, notably, high diastereoselectivity, which has been a significant challenge in the field. acs.org
Process optimization represents the next critical step. This involves moving from laboratory-scale reactions to more efficient and sustainable manufacturing processes. Key areas for future research include the immobilization of this compound-based catalysts on solid supports to facilitate catalyst recovery and reuse, the development of flow chemistry processes to improve reaction efficiency and safety, and the reduction of catalyst loading without compromising yield or selectivity.
Advanced Computational Modeling for Mechanism Prediction and Drug Discovery
Advanced computational modeling is becoming an indispensable tool for accelerating research into this compound's mechanisms of action and for discovering new applications. In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide profound insights at the molecular level, guiding experimental work and reducing the time and cost of drug discovery.
A recent preclinical in silico study on dithis compound (this compound) highlights the power of this approach for mechanism prediction. biorxiv.org The study aimed to decipher the compound's mechanism of action against T. gondii by computationally screening its binding potential against key enzymes involved in parasite replication, transcription, and translation. biorxiv.org The analysis predicted that this compound binds strongly to several critical enzymes, including DNA gyrase, Calcium Dependent Protein Kinase 1 (CDPK1), and prolyl tRNA synthetase. biorxiv.org It also suggested interactions with mitochondrial detoxifying enzymes. biorxiv.org
These computational predictions provide specific, testable hypotheses for experimental validation. This paradigm shifts the research process from broad, untargeted screening to a more focused, mechanism-driven investigation. Future computational work on this compound is expected to:
Identify and validate new protein targets for novel therapeutic applications.
Elucidate the precise binding modes and interactions responsible for its catalytic activity, enabling the design of more effective catalysts.
Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new this compound analogues to identify candidates with better drug-like properties.
Table 2: Potential this compound Targets Identified via Computational Modeling
Investigation of this compound's Interactions with Biological Systems at Systems Level
A critical emerging paradigm in pharmacology is the move beyond single-target interactions to a holistic, systems-level understanding of a compound's effects. Technologies such as proteomics (the large-scale study of proteins) and metabolomics (the study of metabolic processes) are central to this approach. mdpi.com To date, specific systems-level investigations into this compound are limited, representing a significant and valuable frontier for future research.
Applying these "-omics" technologies to this compound would allow researchers to map the complex network of changes that occur within a cell or organism upon exposure. Such studies could reveal:
Comprehensive Target Profiles: Proteomics can identify the full spectrum of proteins that this compound binds to, uncovering both intended targets and potential off-targets that could be responsible for side effects or novel therapeutic activities.
Metabolic Reprogramming: Metabolomics can show how this compound alters cellular metabolic pathways, providing insights into its broader physiological impact and mechanism of action.
Pathway Analysis: By integrating proteomic and metabolomic data, researchers can identify entire signaling or metabolic pathways that are modulated by this compound, offering a much richer understanding than single-target analysis.
Biomarker Discovery: These comprehensive datasets can help identify biomarkers that predict a patient's response to this compound-based therapies, paving the way for personalized medicine.
This systems-level approach is essential for fully understanding the biological role of this compound, predicting its effects more accurately, and unlocking its full therapeutic and catalytic potential in a more informed and systematic manner.
Q & A
Q. What standardized methods are recommended for determining hydroquinine’s minimum inhibitory concentration (MIC) against bacterial pathogens?
Use the broth microdilution method with cation-adjusted Mueller-Hinton broth, following CLSI guidelines. Prepare this compound in a dilution series (e.g., 50–5,000 µg/mL) and inoculate with ~5 × 10⁵ CFU/mL bacterial suspension. MIC is defined as the lowest concentration showing no visible growth after 18–24 h incubation. Include quality control strains (e.g., P. aeruginosa ATCC 27853) for validation .
Q. How can researchers distinguish bactericidal vs. bacteriostatic effects of this compound?
Perform time-kill assays: expose bacterial cultures (e.g., P. aeruginosa) to this compound at 1× MIC, 2× MIC, and 4× MIC, and measure viable counts hourly for 24 h. Bactericidal activity is confirmed if ≥3-log₁₀ CFU/mL reduction occurs within 24 h. This compound exhibits dose-dependent bactericidal effects against P. aeruginosa within 4–8 hours at ≥2× MIC .
Q. What are the critical controls for validating this compound’s antimicrobial specificity?
Include solvent controls (e.g., DMSO at the same concentration used for this compound solubilization), positive controls (known antibiotics like gentamicin), and untreated bacterial cultures. Assess cytotoxicity against mammalian cell lines (e.g., HEK-293) to rule off-target effects .
Advanced Research Questions
Q. How can transcriptomic data elucidate this compound’s mechanism of action against multidrug-resistant bacteria?
Conduct RNA-seq on this compound-treated bacteria (½ MIC, 1 h exposure). Use edgeR or DESeq2 to identify differentially expressed genes (DEGs) (|log₂FC| ≥ 2, FDR ≤ 0.05). For P. aeruginosa, this compound downregulates arginine deiminase (ADI) pathway genes (arcA, arcB, arcC) and upregulates RND-type efflux pumps (mexA, mexB) . Validate DEGs via RT-qPCR and correlate with phenotypic assays (e.g., arginine metabolism disruption).
Q. What experimental designs are suitable for studying this compound-antibiotic synergism?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI):
Q. How can molecular docking predict this compound’s interaction with bacterial targets?
Use SwissDock or MOE software to model this compound’s binding to ADI enzymes (e.g., ArcB from P. aeruginosa). Key parameters:
- Target PDB ID: 1RXX (ArcB crystal structure)
- Binding affinity (ΔG): ≤−6 kcal/mol indicates strong interaction
- Hydrophobic interactions with residues (e.g., Leu-125, Val-148) disrupt substrate binding .
Data Interpretation & Methodological Challenges
Q. How should researchers address contradictions in this compound’s MIC values across studies?
Variations arise from differences in bacterial strains, growth media, or solvent carriers. Standardize protocols using CLSI guidelines and report this compound’s purity (e.g., ≥95% by HPLC). For P. aeruginosa, MIC ranges from 650–2,500 µg/mL depending on strain virulence .
Q. What statistical approaches are critical for analyzing transcriptomic datasets in this compound studies?
Apply false discovery rate (FDR) correction (Benjamini-Hochberg method) to mitigate Type I errors in DEG identification. Cluster DEGs using DAVID for KEGG pathway enrichment (e.g., P. aeruginosa quorum sensing, FDR ≤ 0.01) .
Q. How can phenotypic-genotypic discrepancies in this compound’s activity be resolved?
If transcriptomic data (e.g., efflux pump upregulation) conflict with MIC results (no resistance), perform ethidium bromide accumulation assays to quantify efflux inhibition. This compound may bypass pump activity via membrane disruption .
Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to preclinical studies of this compound’s toxicity?
Follow NIH and ARRIVE 2.0 guidelines for in vivo models. For example, in murine infection studies, limit this compound doses to ≤500 mg/kg/day to avoid quinine-like neurotoxicity. Include ethics committee approval numbers in methods .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?
Deposit raw RNA-seq data in public repositories (e.g., NCBI SRA, accession: PRJNAXXXXXX). Share this compound characterization data (NMR, HPLC) via supplementary materials. Use Open Science Framework for protocol pre-registration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
